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Compound of Interest

Compound Name: Ziprasidone Mesylate

Cat. No.: B170029 Get Quote

Technical Support Center: Solubilization of
Ziprasidone Mesylate
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working on the

solubilization of the poorly water-soluble drug, ziprasidone mesylate.

Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of ziprasidone and its different salt forms?

Ziprasidone is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by

low solubility and high permeability.[1][2][3] The aqueous solubility of ziprasidone free base is

very low, approximately 0.5 µg/mL.[4] Different salt forms and hydrates of ziprasidone exhibit

varying aqueous solubilities. For instance, ziprasidone hydrochloride has a solubility of less

than 0.1 mg/mL.[5] The mesylate salt, particularly its hydrates, has been developed to improve

solubility. The dihydrate and trihydrate forms of ziprasidone mesylate have water solubilities

of 1.11 mg/mL and 0.73 mg/mL, respectively.[6] A semihydrate form has been reported to have

a slightly better water solubility of 1.21 mg/mL.[6]

Q2: What are the primary challenges encountered when formulating ziprasidone mesylate?
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The primary challenge in formulating ziprasidone mesylate is its poor aqueous solubility.[1]

This can lead to low oral bioavailability and a significant food effect, where absorption is

considerably lower in a fasted state.[7][8] Another challenge is the potential for the drug to exist

in different crystalline and amorphous forms, which can have different solubilities and

stabilities.[9][10] For instance, while amorphous forms can have higher solubility, they may be

less stable and prone to recrystallization.[11]

Q3: Which solubilization techniques are most effective for ziprasidone mesylate?

Several techniques have been shown to be effective for enhancing the solubility and dissolution

rate of ziprasidone. These include:

Complexation with Cyclodextrins: This involves the formation of inclusion complexes with

cyclodextrins like beta-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HPβCD), and

sulfobutyl ether-β-cyclodextrin (SBECD).[2][12][13]

Solid Dispersions: This technique involves dispersing ziprasidone in a hydrophilic polymer

matrix.[5][14][15] Common polymers used include Gelucire 44/14, Vitamin E TPGS,

Soluplus, Kollidon, Pluronic, and polyvinylpyrrolidone (PVP).[5][14][15]

Nanosuspensions: This approach reduces the particle size of the drug to the nanometer

range, thereby increasing the surface area for dissolution.[1][16][17]

The choice of technique depends on the desired dosage form, the required level of solubility

enhancement, and stability considerations.

Troubleshooting Guides
Complexation with Cyclodextrins
Q4: I am not seeing the expected solubility increase after preparing an inclusion complex with

HPβCD. What could be the issue?

Several factors could be contributing to this issue:

Incorrect Stoichiometry: Phase solubility analysis has indicated a 1:1 molar ratio for the

inclusion complex of ziprasidone with β-CD and HPβCD.[2] Ensure your experimental design

targets this ratio.
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Inefficient Complexation Method: The method of preparation significantly impacts

complexation efficiency. The microwave irradiation method has been shown to be highly

effective, leading to a greater enhancement in solubility compared to coprecipitation and

kneading methods.[2]

Presence of Water: The presence of a small amount of water can be crucial for the formation

of inclusion complexes, as it can help to displace the drug molecule into the cyclodextrin

cavity. Ensure your solvent system is optimized.

Confirmation of Complex Formation: It is essential to confirm the formation of the inclusion

complex using analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray

Diffractometry (XRD), or Fourier-Transform Infrared Spectroscopy (FTIR).[2][5] The absence

of the drug's characteristic melting peak in DSC or the presence of new peaks in FTIR can

indicate successful complexation.

Q5: My ziprasidone-cyclodextrin complex is showing signs of degradation. Why is this

happening?

The amorphous state of cyclodextrin-drug complexes, while beneficial for solubility, can

sometimes promote chemical instability.[11] Additionally, certain derivatized cyclodextrins with

electron-donating side chains, such as SBEβCD and carboxyethyl-β-cyclodextrins (CEβCD),

have been shown to catalyze the oxidative degradation of ziprasidone in solution.[11] To

mitigate this:

Storage Conditions: Store the complex in a cool, dry place, protected from light, to minimize

degradation.

Choice of Cyclodextrin: If oxidative degradation is a concern, consider using a different type

of cyclodextrin with less reactive side chains.

Solid-State Stability: Crystalline forms of the drug and physical mixtures with cyclodextrins

have shown better stability against degradation compared to their amorphous counterparts.

[11]

Solid Dispersions
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Q6: The dissolution rate of my ziprasidone solid dispersion is not significantly better than the

pure drug. What should I check?

Polymer Selection and Ratio: The choice of polymer and the drug-to-carrier ratio are critical.

For ziprasidone, polymers like Soluplus and Gelucire 44/14 have shown significant

improvements in dissolution.[14][15] The dissolution rate generally increases with a higher

concentration of the carrier.[14]

Method of Preparation: The fusion (melting) method and solvent evaporation are common

techniques for preparing solid dispersions.[5][14] Ensure that the temperature in the fusion

method is sufficient to melt the polymer and dissolve the drug without causing degradation.

In the solvent evaporation method, the choice of solvent and the rate of evaporation are

important parameters.

Physical State of the Drug: The goal of a solid dispersion is often to convert the crystalline

drug into an amorphous form, which has higher energy and solubility.[5][14] Use XRD and

DSC to verify the physical state of ziprasidone in your formulation. The absence of sharp

crystalline peaks in the XRD pattern of the solid dispersion is a good indicator of

amorphization.

Wettability: Poor wettability of the solid dispersion can hinder dissolution. The inclusion of

hydrophilic polymers is intended to improve this.

Q7: I am observing phase separation in my solid dispersion over time. How can I prevent this?

Phase separation, or recrystallization of the drug, is a common stability issue with solid

dispersions.

Polymer Compatibility: Ensure good miscibility between ziprasidone and the chosen polymer.

Drug Loading: High drug loading can increase the tendency for recrystallization. You may

need to optimize the drug-to-polymer ratio.

Storage Conditions: Store the solid dispersion at a controlled temperature and humidity to

prevent moisture absorption, which can act as a plasticizer and facilitate recrystallization.

Nanosuspensions
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Q8: I am struggling to achieve the desired particle size for my ziprasidone nanosuspension.

What adjustments can I make?

Preparation Method: Top-down methods like microfluidization and bottom-up methods like

nanoprecipitation-ultrasonication are used to prepare nanosuspensions.[16][17] The

parameters for each method need to be carefully optimized.

For nanoprecipitation, the choice of solvent and anti-solvent, their volume ratio, and the

sonication time are key factors.[16]

For microfluidization, the homogenization pressure and the number of cycles are critical

process parameters.

Stabilizer Selection and Concentration: The choice and concentration of stabilizers

(surfactants and polymers) are crucial to prevent particle aggregation. Poloxamer 407 and

PVP have been successfully used as stabilizers for ziprasidone nanosuspensions.[16][17]

Drug Concentration: The initial concentration of the drug can also influence the final particle

size.

Q9: My ziprasidone nanosuspension is showing particle aggregation upon storage. How can I

improve its stability?

Particle aggregation is a sign of physical instability in nanosuspensions.

Zeta Potential: A sufficiently high zeta potential (generally > |30| mV) is required to ensure

electrostatic stabilization and prevent particle aggregation.[3] If the zeta potential is low, you

may need to add or change the stabilizer.

Steric Hindrance: In addition to electrostatic stabilization, polymers can provide steric

hindrance to prevent particles from coming close to each other. Ensure you have an

adequate concentration of a polymeric stabilizer.

Lyophilization: For long-term storage, nanosuspensions can be lyophilized (freeze-dried) into

a powder form. It is important to use a cryoprotectant, such as mannitol, during this process

to prevent particle aggregation upon reconstitution.[16]
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Data and Protocols
Quantitative Data Summary
Table 1: Solubility of Ziprasidone Forms

Form Solubility Reference

Ziprasidone Free Base ~0.5 µg/mL [4]

Ziprasidone Hydrochloride <0.1 mg/mL [5]

Ziprasidone Mesylate

Dihydrate
1.11 mg/mL [6]

Ziprasidone Mesylate

Trihydrate
0.73 mg/mL [6]

Ziprasidone Mesylate

Semihydrate
1.21 mg/mL [6]

Table 2: Efficacy of Different Solubilization Techniques
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Technique Carrier/Method Key Finding Reference

Inclusion

Complexation

HPβCD (Microwave

Method)

Greatest

enhancement in

solubility (240

mcg/mL) and 100%

drug release in 5 min.

[2]

SBECD

Forms a 1:1 inclusion

complex. The stability

constant for the ion

pair complex is 7892

M⁻¹.

[12]

Solid Dispersion
Gelucire 44/14 (1:0.3

ratio)

Four-fold

improvement in

dissolution after 20

min.

[14]

Soluplus (Spray

Drying)

Showed the highest

solubility

enhancement among

Soluplus, HPβCD,

Kollidon, and Pluronic.

[15][18]

PVP

Found to be the most

effective polymer for

enhancing solubility

and dissolution among

PEG6000, PVP,

HPMC, and HPC.

[5]

Nanosuspension
Nanoprecipitation-

Ultrasonication

Achieved a mean

particle size of 220 ±

10 nm.

[3]

Microfluidization

Solubility increased

2.3-fold with PVP K30

stabilized

nanosuspensions.

[17]
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Experimental Protocols
Protocol 1: Preparation of Ziprasidone-HPβCD Inclusion Complex by Microwave Irradiation

Accurately weigh ziprasidone mesylate and HPβCD in a 1:1 molar ratio.

Add a small, precise amount of a water-ethanol mixture to the physical mixture to form a

paste.

Place the paste in a microwave oven and irradiate at a low power setting for a short duration

(e.g., 600W for 5 minutes). The exact time and power should be optimized to avoid

degradation.

Allow the mixture to cool to room temperature.

Scrape the complex from the container and dry it in a desiccator.

Pulverize the dried complex and pass it through a fine-mesh sieve.

Characterize the product for complex formation and dissolution enhancement.

Protocol 2: Preparation of Ziprasidone Solid Dispersion by Fusion Method

Accurately weigh ziprasidone mesylate and the chosen polymer (e.g., Gelucire 44/14) in

the desired ratio (e.g., 1:0.3).

Melt the polymer in a porcelain dish on a temperature-controlled hot plate.

Add the ziprasidone mesylate to the molten polymer and stir continuously until a clear,

homogenous melt is obtained.

Cool the melt rapidly by placing the dish on an ice bath.

The solidified mass should be scraped, pulverized, and sieved.

Store the resulting solid dispersion in a desiccator.

Evaluate the solid dispersion for drug content, physical state (amorphous or crystalline), and

in vitro dissolution.
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Protocol 3: Preparation of Ziprasidone Nanosuspension by Nanoprecipitation-Ultrasonication

Dissolve ziprasidone hydrochloride in a suitable solvent (e.g., methanol) with the aid of

sonication to create the drug solution.[16]

In a separate vessel, dissolve the stabilizer (e.g., Poloxamer 407) in an anti-solvent (e.g.,

water) to create the stabilizer solution.[16]

Filter both solutions through a 0.45 µm filter.

Cool the anti-solvent/stabilizer solution in an ice-water bath.

Rapidly inject the drug solution into the chilled anti-solvent/stabilizer solution under high-

speed stirring.

Subject the resulting suspension to ultrasonication for a specified duration (e.g., 30 minutes)

to reduce the particle size.

Characterize the nanosuspension for particle size, polydispersity index, zeta potential, and

saturation solubility.
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Caption: Decision tree for selecting a ziprasidone solubilization technique.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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